2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
- Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5/h3,6,9H,2,4H2,1H3,(H,12,13) |
InChI Key |
ZTTWOQLKYMHCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC(NCC2=N1)C(=O)O |
Origin of Product |
United States |
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